
4-Allyloxy-2-hydroxybenzophenone
Overview
Description
4-Allyloxy-2-hydroxybenzophenone is an organic compound with the molecular formula C16H14O3. It is characterized by the presence of an allyloxy group and a hydroxy group attached to a benzophenone core. This compound is known for its applications in various fields, including polymer science and materials engineering, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-2-hydroxybenzophenone typically involves the reaction of allyl chloride (3-chloropropene) with resorcinol (1,3-dihydroxybenzene) in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of resorcinol attacks the allyl chloride, resulting in the formation of the allyloxy group. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetone .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Reaction Conditions
Mechanism :
-
AlCl₃ activates the phenolic hydroxyl group for electrophilic substitution.
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Allyl chloride reacts selectively at the para position relative to the hydroxyl group.
Example :
In Example 1 of the patent , 2,4-dihydroxybenzophenone reacted with allyl chloride in chlorobenzene/AlCl₃ yielded 89.5% pure 4-AHB after recrystallization.
Copolymerization Reactions
The allyloxy group in 4-AHB enables copolymerization with vinyl monomers, enhancing UV stability in polymers. Key applications include:
Reactive Monomer Integration
Monomer | Application | Reaction Conditions |
---|---|---|
Methacrylates | UV-stable coatings | Free-radical polymerization |
Styrene | Transparent plastics | Thermal initiation (80–120°C) |
Function :
-
The allyl group participates in chain-growth polymerization, embedding UV-absorbing benzophenone units into polymer backbones .
Comparative Reactivity with Analogues
4-AHB exhibits distinct reactivity compared to structurally similar benzophenones:
Compound | Key Reaction | Selectivity |
---|---|---|
4-AHB | Allyl group copolymerization | High (≥93%) |
2-Hydroxy-4-methoxybenzophenone | Methoxy group inert in polymerization | Low |
Benzophenone | No functional group for reactions | None |
Advantage : The allyloxy group enhances compatibility with industrial polymerization processes .
Industrial Production Data
U.S. production volumes (EPA CDR data) :
Year | Production (lb) |
---|---|
2019 | 38,532 |
2018 | 54,717 |
Scientific Research Applications
UV Absorption Properties
Primary Function:
The most notable application of AHBP is as a UV absorber . It effectively absorbs ultraviolet radiation, which helps protect materials from UV-induced degradation. This property is critical in industries such as coatings, plastics, and cosmetics.
Case Study:
Research has shown that incorporating AHBP into polymer matrices significantly enhances the UV stability of the material. For instance, a study demonstrated that AHBP incorporated into acrylic emulsions improved their resistance to UV light, thereby prolonging the lifespan of coatings used in outdoor applications .
Material Science Applications
Polymer Modification:
AHBP has been utilized in modifying polymers to enhance their performance characteristics. Its allyloxy group allows for copolymerization with various monomers, leading to advanced materials with tailored properties.
Table 1: Comparison of Material Properties with and without AHBP
Property | Without AHBP | With AHBP |
---|---|---|
UV Stability | Low | High |
Mechanical Strength | Moderate | Enhanced |
Thermal Stability | Low | Improved |
Case Study:
A study investigated the grafting of AHBP onto polypropylene (PP) via melt grafting. The results indicated that the grafted polymer exhibited improved electrical properties and enhanced thermal stability compared to unmodified PP . This modification is particularly beneficial for applications in high-voltage cable insulation.
Biomedical Applications
Potential in Dermatology:
While specific biological activity data on AHBP is limited, compounds within the benzophenone family are often studied for their potential as UV filters in dermatological products. Their ability to absorb harmful UV radiation makes them candidates for incorporation into sunscreens and skincare formulations.
Case Study:
Research has explored the antioxidant properties of benzophenone derivatives, suggesting that AHBP could provide protective effects against oxidative stress in skin cells when used in cosmetic formulations. This application could be significant for developing products aimed at preventing photoaging.
Synthesis and Chemical Intermediary
Synthesis Routes:
AHBP can be synthesized through the alkylation of 2-hydroxybenzophenone with allyl alcohol or allyl halides under basic conditions. This synthesis route allows for the introduction of the allyloxy group at the para position relative to the hydroxyl group on the benzophenone core, enhancing its reactivity and utility as a chemical intermediary.
Analytical Applications
Detection Methods:
AHBP has also been utilized in analytical chemistry for detecting benzophenones in food packaging migration studies. Methods such as micellar electrokinetic chromatography (MEKC) have been employed to quantify its presence, demonstrating its relevance in ensuring food safety .
Mechanism of Action
The mechanism of action of 4-Allyloxy-2-hydroxybenzophenone involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the allyloxy group can participate in various chemical reactions. These interactions can influence the physical and chemical properties of materials, making the compound useful in modifying polymer structures and enhancing their performance .
Comparison with Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Similar structure but with a methoxy group instead of an allyloxy group.
2-Hydroxy-4-ethoxybenzophenone: Contains an ethoxy group instead of an allyloxy group.
2-Hydroxy-4-propoxybenzophenone: Features a propoxy group in place of the allyloxy group.
Uniqueness: 4-Allyloxy-2-hydroxybenzophenone is unique due to its allyloxy group, which provides distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical modifications and enhancements .
Biological Activity
4-Allyloxy-2-hydroxybenzophenone (4-AHB) is an organic compound known for its potential applications in various fields, including materials science and biomedicine. This compound, with the molecular formula C16H16O3 and CAS number 2549-87-3, features a benzophenone structure with an allyloxy group at the para position relative to a hydroxyl group. This unique structure contributes to its biological activity, particularly as a UV absorber and in polymer applications.
- Molecular Weight : 256.30 g/mol
- Melting Point : 67-70 °C
- Boiling Point : 178 °C at 1 mmHg
- Solubility : Soluble in toluene, indicating utility in various chemical processes.
- Predicted pKa : Approximately 7.63, suggesting weak acidic properties.
Biological Activity Overview
While specific biological activity data on 4-AHB is limited, it is primarily studied for its role as a UV filter and its potential effects on cellular systems. Compounds within the benzophenone family are often recognized for their antioxidant properties and dermatological applications due to their ability to absorb ultraviolet light.
4-AHB exhibits biological activity through several mechanisms:
- UV Absorption : The compound effectively absorbs UV radiation, protecting materials from degradation and potentially reducing skin damage when used in dermatological formulations.
- Cellular Interaction : Although detailed studies are sparse, preliminary findings suggest that 4-AHB may influence cell function through interactions with biomolecules, particularly when grafted onto polymers like polypropylene.
Case Studies and Applications
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UV Protection Studies :
- Research indicates that 4-AHB can significantly reduce UV-induced skin damage in vitro. In one study, cells treated with formulations containing 4-AHB showed reduced markers of oxidative stress compared to controls lacking the compound.
-
Polymer Science :
- In materials engineering, 4-AHB has been utilized as a monomer for synthesizing polymers with enhanced electrical properties. It has been successfully grafted onto polypropylene for use in high-voltage direct current (HVDC) cable insulation, improving mechanical and dielectric properties.
-
Biomedical Applications :
- Ongoing research explores the potential of 4-AHB as a component in sunscreens and other topical formulations aimed at preventing UV-related skin disorders. Its functional groups may also facilitate the synthesis of other biologically active compounds.
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Allyloxy group, UV absorber | Antioxidant properties, potential UV protection |
2-Hydroxy-4-methoxybenzophenone | Methoxy group instead of allyloxy | Similar UV absorption but different reactivity |
2-Hydroxy-4-ethoxybenzophenone | Ethoxy group | Comparable UV protection capabilities |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-Allyloxy-2-hydroxybenzophenone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, allyl ether formation with 2,4-dihydroxybenzophenone and allyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone) yields ~85% purity . Optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent side reactions like allyl group oxidation. Purity (>97%) is achievable via recrystallization in ethanol or column chromatography .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms hydroxyl (-OH, ~3200 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and allyl ether (C-O-C, ~1250 cm⁻¹) groups. Compare with reference spectra in NIST databases .
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.8 ppm), allyloxy protons (δ 4.5–5.3 ppm), and carbonyl carbons (δ 190–200 ppm) .
- HPLC-MS : Validates molecular weight (254.28 g/mol) and detects impurities (e.g., unreacted 2,4-dihydroxybenzophenone) .
Q. How does this compound interact with UV light, and what applications exploit this property?
- Methodological Answer : The benzophenone core absorbs UVB (280–320 nm) due to π→π* transitions, while the allyloxy group enhances solubility in polymeric matrices. Applications include UV-stabilizers in coatings or optical materials. Quantify absorbance via UV-Vis spectroscopy (λmax ~290 nm) .
Advanced Research Questions
Q. How does grafting this compound onto polypropylene improve dielectric properties for high-voltage cable insulation?
- Methodological Answer : Radical grafting (e.g., using dicumyl peroxide initiator) introduces polar groups into polypropylene, reducing space charge accumulation. Post-grafting, evaluate dielectric loss tangent (<0.001 at 50 Hz) and breakdown strength (>40 kV/mm) via ASTM D149 . Contradictions arise in optimal grafting density: higher levels (>5 wt%) may reduce mechanical stability .
Q. What analytical strategies resolve contradictions in reported antioxidant efficacy of this compound?
- Methodological Answer : Discrepancies stem from assay conditions. For example:
- DPPH Assay : EC₅₀ varies from 12–25 µM depending on solvent polarity (ethanol vs. DMSO) .
- ORAC Assay : Confounding factors include trace metal ions in buffers. Use EDTA-treated samples and standardized Trolox equivalents .
- In-cell ROS Scavenging : Validate via flow cytometry with DCFH-DA staining, noting cytotoxicity thresholds (>100 µM in HeLa cells) .
Q. How does the allyloxy group influence the compound’s reactivity in photo-Fries rearrangements?
Properties
IUPAC Name |
(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h2-9,11,17H,1,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIBGFELWPEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062510 | |
Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-87-3 | |
Record name | 4-(Allyloxy)-2-hydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2549-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2-hydroxy-4-(2-propen-1-yloxy)phenyl)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, [2-hydroxy-4-(2-propen-1-yloxy)phenyl]phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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